molecular formula C13H18O4 B12079108 Methyl 3-hydroxy-5-(neopentyloxy)benzoate

Methyl 3-hydroxy-5-(neopentyloxy)benzoate

Cat. No.: B12079108
M. Wt: 238.28 g/mol
InChI Key: ZUQHSLHUINRDTM-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(neopentyloxy)benzoate is an organic compound with the molecular formula C13H18O4 It is a derivative of benzoic acid, featuring a hydroxyl group at the 3-position and a neopentyloxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5-(neopentyloxy)benzoate typically involves the esterification of 3-hydroxy-5-(neopentyloxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(neopentyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The neopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-5-(neopentyloxy)benzoic acid.

    Reduction: Formation of 3-hydroxy-5-(neopentyloxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-5-(neopentyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-hydroxy-5-(neopentyloxy)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity or binding to specific receptors to elicit a biological response.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxybenzoate: Similar structure but lacks the neopentyloxy group.

    Methyl 5-hydroxy-3-(neopentyloxy)benzoate: Similar structure with different positioning of functional groups.

    Methyl 3-hydroxy-4-methoxybenzoate: Contains a methoxy group instead of a neopentyloxy group.

Uniqueness

Methyl 3-hydroxy-5-(neopentyloxy)benzoate is unique due to the presence of both a hydroxyl group and a neopentyloxy group on the benzoate ring

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 3-(2,2-dimethylpropoxy)-5-hydroxybenzoate

InChI

InChI=1S/C13H18O4/c1-13(2,3)8-17-11-6-9(12(15)16-4)5-10(14)7-11/h5-7,14H,8H2,1-4H3

InChI Key

ZUQHSLHUINRDTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=CC(=CC(=C1)O)C(=O)OC

Origin of Product

United States

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